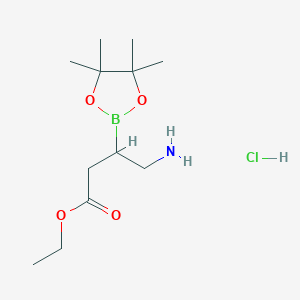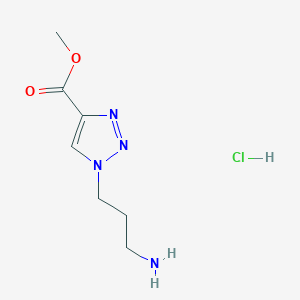
methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical synthesis. The presence of the triazole ring and the aminopropyl group imparts unique chemical properties to this compound, making it a valuable building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the reaction of propargylamine with an azide to form the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting triazole intermediate is then reacted with methyl chloroformate to introduce the ester group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Applications De Recherche Scientifique
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the aminopropyl group can form ionic and covalent bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can be compared with other triazole derivatives such as:
- 1-(3-aminopropyl)-3-methyl-1H-imidazolium bromide
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
- 1,3-diaminopropane
These compounds share similar structural features but differ in their chemical properties and applications. The unique combination of the triazole ring and the aminopropyl group in this compound imparts distinct reactivity and functionality, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H13ClN4O2 |
|---|---|
Poids moléculaire |
220.66 g/mol |
Nom IUPAC |
methyl 1-(3-aminopropyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-13-7(12)6-5-11(10-9-6)4-2-3-8;/h5H,2-4,8H2,1H3;1H |
Clé InChI |
MFFBALPJZHMKGX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(N=N1)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


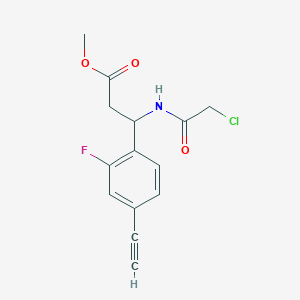
![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)

![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
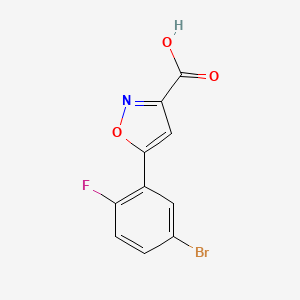
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
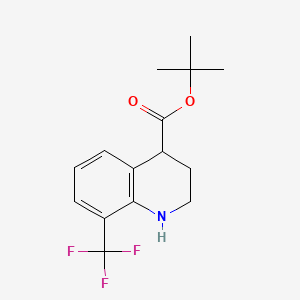
![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
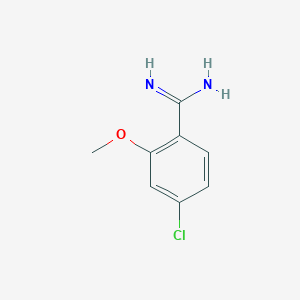

![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
